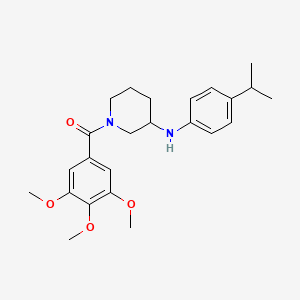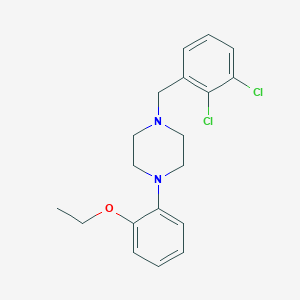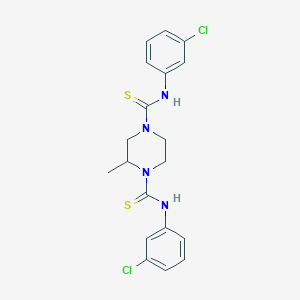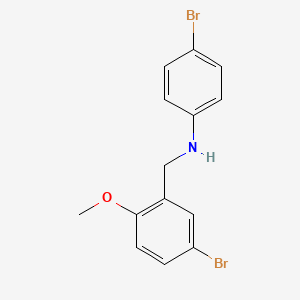
N-(4-isopropylphenyl)-1-(3,4,5-trimethoxybenzoyl)-3-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-isopropylphenyl)-1-(3,4,5-trimethoxybenzoyl)-3-piperidinamine, also known as IT-101, is a small molecule drug that has been developed for the treatment of cancer. IT-101 belongs to the class of drugs known as topoisomerase inhibitors, which are commonly used in cancer chemotherapy.
Scientific Research Applications
N-(4-isopropylphenyl)-1-(3,4,5-trimethoxybenzoyl)-3-piperidinamine has been extensively studied for its potential use in cancer chemotherapy. Several preclinical studies have shown that this compound is effective against a wide range of cancer cell lines, including breast, ovarian, lung, and colon cancer. It has also been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and metastasis.
Mechanism of Action
N-(4-isopropylphenyl)-1-(3,4,5-trimethoxybenzoyl)-3-piperidinamine works by inhibiting the activity of topoisomerase I, an enzyme that is involved in DNA replication and repair. By inhibiting topoisomerase I, this compound prevents the replication of cancer cells, leading to their death. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to decrease the expression of several genes involved in cancer cell growth and proliferation. It has also been shown to increase the expression of genes involved in apoptosis and DNA damage response. In addition, this compound has been shown to inhibit the growth of cancer cells in vivo, both as a single agent and in combination with other chemotherapy drugs.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(4-isopropylphenyl)-1-(3,4,5-trimethoxybenzoyl)-3-piperidinamine for lab experiments is its high potency against cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell death and for developing new cancer therapies. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-(4-isopropylphenyl)-1-(3,4,5-trimethoxybenzoyl)-3-piperidinamine. One area of interest is the development of new formulations of this compound that can improve its solubility and bioavailability. Another area of interest is the development of new combination therapies that can enhance the effectiveness of this compound against cancer cells. Finally, there is a need for further preclinical and clinical studies to fully understand the potential of this compound as a cancer therapy.
Synthesis Methods
The synthesis of N-(4-isopropylphenyl)-1-(3,4,5-trimethoxybenzoyl)-3-piperidinamine involves several steps, including the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(4-isopropylphenyl)piperidine to form the intermediate amide, which is subsequently treated with sodium hydride and methyl iodide to form the final product, this compound.
properties
IUPAC Name |
[3-(4-propan-2-ylanilino)piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4/c1-16(2)17-8-10-19(11-9-17)25-20-7-6-12-26(15-20)24(27)18-13-21(28-3)23(30-5)22(14-18)29-4/h8-11,13-14,16,20,25H,6-7,12,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGDXIZYPSNTML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B6097262.png)
![7-[2-(1-cyclohexen-1-yl)ethyl]-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6097267.png)
![N-({1-[3-(cyclopentyloxy)benzyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6097275.png)


![2,3-dimethyl-1-[(4-methyl-1-piperidinyl)acetyl]-1H-indole hydrochloride](/img/structure/B6097292.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinyl}propanamide](/img/structure/B6097300.png)
![3-(4-chlorophenyl)-5-(2-furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6097311.png)
![1-(2-fluorobenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6097345.png)
![2-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B6097353.png)